Oleyl methanesulphonate
Overview
Description
Oleyl Methanesulphonate is a chemical compound that has been studied for its potential applications in various fields, including organic chemistry and materials science. It belongs to the category of organic sulfonates, which are known for their surfactant properties.
Synthesis Analysis
The synthesis of methanesulphonates often involves reactions of alcohols with methanesulphonyl chloride under specific conditions. For example, the synthesis of primary alcohols and their transformation into methanesulphonates has been described, highlighting the reactivity and the conditions required for successful synthesis (Owen & Sflomos, 1979).
Molecular Structure Analysis
The molecular structure of methane sulphonyl derivatives has been examined through methods such as electron diffraction, providing insights into their geometrical parameters and molecular geometry. This research contributes to understanding the molecular structure of compounds similar to oleyl methanesulphonate (Hargittai & Hargittai, 1973).
Chemical Reactions and Properties
Oleyl methanesulphonate can participate in a variety of chemical reactions due to its functional group. Studies on the reactivity of methanesulphonates with nucleophiles, for instance, offer insights into the types of chemical transformations that oleyl methanesulphonate might undergo. These reactions are crucial for understanding its reactivity and potential applications in synthesis (Khan & Owen, 1971).
Physical Properties Analysis
The physical properties of methanesulphonates, including oleyl methanesulphonate, can be inferred from studies focused on similar compounds. These properties are essential for determining the compound's suitability for specific applications, such as its role as a surfactant or in catalysis.
Chemical Properties Analysis
The chemical properties of oleyl methanesulphonate, such as its reactivity, stability, and interactions with other compounds, are central to its utility in chemical synthesis and industrial processes. Research on methanesulfonic acid and its derivatives provides valuable information on the chemical behavior and applications of these compounds (Zimmermann et al., 2016).
Scientific Research Applications
Olive Cultivar Genetic Diversity
Ethyl Methane Sulphonate has been used to successfully extend the genetic diversity of the Ayvalık olive cultivar, leading to the registration of promising lines for agricultural and quality traits (Tekin, Dumlupinar, & Bardak, 2022).
Electronics and MEMS Applications
Methanesulfonic acid electrolytes are potential materials for efficient Cu deposition on glassy carbon electrodes, relevant for ULSI and MEMS applications. This method offers compatibility with photoresist and prevents void formation (Hasan & Rohan, 2010).
Cancer Therapy
Alkylating agents like 14 C-ethyl methanesulphonate may inhibit tumor growth by forming S-ethylcysteine conjugates, potentially serving as targeted therapies for various cancers (Roberts & Warwick, 1958).
Chemical Production
Methanesulfonic acid (MSA) is an environmentally benign catalyst for the production of linear alkylbenzenes. It shows high selectivity to phenyldodecanes and can be reused and biodegraded (Luong et al., 2004).
Treatment of Organophosphate Poisoning
The soluble methanesulphonate of 2-hydroxyiminomethyl-N-methylpyridinium (P2S) is effective in treating organophosphate poisoning in animals, with an optimal therapeutic dose of 30 mg./kg (Davies, Green, & Willey, 1959).
Chemical Kinetics
The elimination kinetics of 3-buten-1-methanesulphonate and 3-methyl-3-buten-1-methanesulphonate follow first-order rate laws, providing insights into reaction mechanisms (Chuchani, Martín, & Dominguez, 1995).
Tumor Growth Inhibition
2-chloroethyl methane-sulphonate shows potential as a tumor growth-inhibitor by chloroethylating amino-groups in biological systems, evident in transplanted animal tumors (Haddow & Ross, 1956).
Gas Oil Synthesis
Methanesulphonic acid catalyzes the selective synthesis of gas oil from butenes, with higher yields from isobutene and lower selectivity for gasoline (Takeuchi et al., 2007).
properties
IUPAC Name |
[(Z)-octadec-9-enyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCVHVDJESFESU-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885632 | |
Record name | Oleyl methane sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl methanesulphonate | |
CAS RN |
35709-09-2 | |
Record name | 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35709-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleyl methane sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleyl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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